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Abstract
PF-06815345 was a promising, orally active small molecule inhibitor of proprotein convertase

subtilisin/kexin type 9 (PCSK9) developed by Pfizer for the potential treatment of

hypercholesterolemia. As a key regulator of low-density lipoprotein (LDL) cholesterol levels,

PCSK9 is a validated therapeutic target. PF-06815345 demonstrated potent in vitro inhibition of

PCSK9 and in vivo efficacy in preclinical models. However, its development was discontinued

at an early stage. This technical guide provides a comprehensive overview of the discovery and

development of PF-06815345, including its mechanism of action, synthesis, preclinical data,

and the details of its brief clinical evaluation. All quantitative data are summarized in structured

tables, and key experimental protocols are detailed. Visualizations of the relevant biological

pathway and experimental workflows are provided using Graphviz diagrams.

Introduction to PCSK9 and the Rationale for Oral
Inhibitors
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical

role in cholesterol homeostasis. It binds to the epidermal growth factor-like repeat A (EGF-A)

domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting

the receptor for lysosomal degradation. This reduction in LDLR density on the cell surface
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leads to decreased clearance of LDL cholesterol from the circulation, resulting in elevated

plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.

The therapeutic potential of inhibiting PCSK9 has been unequivocally demonstrated by the

clinical success of monoclonal antibodies such as evolocumab and alirocumab. These

injectable biologics effectively lower LDL-C and reduce cardiovascular events. However, the

development of orally bioavailable small molecule inhibitors of PCSK9, like PF-06815345, has

been pursued to offer a more convenient and potentially more accessible treatment option for

patients with hypercholesterolemia.

Discovery and Preclinical Development of PF-
06815345
PF-06815345 emerged from Pfizer's research program focused on identifying non-peptidic,

small molecule inhibitors of the PCSK9-LDLR interaction.

Chemical Structure
The chemical structure of PF-06815345 and its active metabolite are presented below.

PF-06815345

Chemical Name: (R)-1-(((N-(3-chloropyridin-2-yl)-3-fluoro-4-(1-methyl-5-(2H-tetrazol-5-

yl)-1H-pyrazol-4-yl)benzoyl)amino)methyl)ethyl ethyl carbonate

Molecular Formula: C27H28ClFN9O5

Molecular Weight: 628.03 g/mol

PF-06815345 Active Metabolite

Chemical Name: N-(3-chloropyridin-2-yl)-3-fluoro-4-[1-methyl-5-(2H-tetrazol-5-yl)pyrazol-4-

yl]-N-[(3R)-piperidin-3-yl]benzamide[1]

Molecular Formula: C22H21ClFN9O[1]

Molecular Weight: 481.91 g/mol [2]
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Proposed Synthesis
While the specific synthetic route for PF-06815345 employed by Pfizer is proprietary, a

plausible synthesis can be inferred from related patent literature for similar oral PCSK9

inhibitors. A potential retrosynthetic analysis suggests a convergent approach, involving the

coupling of a substituted benzoic acid with a chiral piperidine derivative.

A generalized synthetic scheme is outlined below:

Synthesis of the Pyrazole-Tetrazole Core: Construction of the substituted pyrazole ring

followed by the formation of the tetrazole moiety.

Synthesis of the Benzoyl Chloride Intermediate: Functionalization of a benzene ring to

incorporate the fluoro and pyrazole-tetrazole substituents, followed by conversion to the

corresponding benzoyl chloride.

Synthesis of the Chiral Piperidine Amine: Preparation of the (R)-3-aminopiperidine derivative.

Amide Coupling: Reaction of the benzoyl chloride intermediate with the chiral piperidine

amine to form the core amide structure.

Prodrug Moiety Installation: Acylation of the piperidine nitrogen to introduce the

ethoxycarbonyloxyethyl prodrug group, yielding PF-06815345.

In Vitro Pharmacology
PF-06815345 is a potent inhibitor of the PCSK9-LDLR interaction. The key in vitro

pharmacological data are summarized in the table below.

Parameter Value Cell/System

IC50 13.4 µM[3][4] PCSK9-LDLR Binding Assay

Intrinsic Clearance (Clint) <82.9 µL/min/mg[3] Human Enterocytes

Intrinsic Clearance (Clint) 97.6 µL/min/mg[3] Human Hepatocytes

In Vivo Pharmacology
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The in vivo efficacy of PF-06815345 was evaluated in a humanized PCSK9 mouse model. The

results of these studies are presented in the table below.

Animal Model Dose
Route of
Administration

Effect

Humanized PCSK9

Mouse[3]

100-500 mg/kg (single

dose)[3]
Oral (p.o.)[3]

72% reduction in

plasma PCSK9 at 500

mg/kg after 4 hours[3]

Mechanism of Action
PF-06815345 functions by directly inhibiting the protein-protein interaction between PCSK9

and the LDLR. By binding to PCSK9, PF-06815345 prevents the formation of the PCSK9-LDLR

complex. This, in turn, inhibits the PCSK9-mediated internalization and subsequent lysosomal

degradation of the LDLR. As a result, a higher density of LDLRs is maintained on the surface of

hepatocytes, leading to increased clearance of circulating LDL-C.
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Start

Coat 96-well plate
with LDLR-EGF-A

Wash and Block Plate

Add mixture to
LDLR-coated plate

Prepare serial dilutions
of PF-06815345

Pre-incubate PCSK9 with
PF-06815345

Incubate for
PCSK9-LDLR binding

Wash to remove
unbound PCSK9

Add Biotinylated
anti-His Antibody

Wash

Add HRP-Streptavidin

Wash

Add Substrate

Add Stop Solution

Read Absorbance at 450 nm

Calculate % Inhibition
and IC50

End

 

Start

Acclimatize humanized
PCSK9 mice

Randomize mice into
treatment and vehicle groups

Collect baseline
blood sample (t=0)

Administer single oral dose of
PF-06815345 or vehicle

Collect blood samples at
specified time points

Process blood to
obtain plasma

Store plasma at -80°C

Quantify human PCSK9
levels using ELISA

Analyze data to determine
% PCSK9 reduction

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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